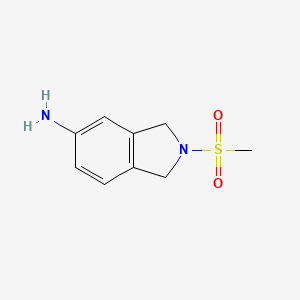

2-(Methylsulfonyl)isoindolin-5-amine

Beschreibung

BenchChem offers high-quality 2-(Methylsulfonyl)isoindolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylsulfonyl)isoindolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H12N2O2S |

|---|---|

Molekulargewicht |

212.27 g/mol |

IUPAC-Name |

2-methylsulfonyl-1,3-dihydroisoindol-5-amine |

InChI |

InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6,10H2,1H3 |

InChI-Schlüssel |

YYKIUBKVBKCYLU-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)N1CC2=C(C1)C=C(C=C2)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylsulfonyl)isoindolin-5-amine: Structural Analogs and Derivatives in Drug Discovery

Abstract

The isoindoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This technical guide focuses on the 2-(methylsulfonyl)isoindolin-5-amine core, a promising scaffold for the development of novel therapeutics. We will delve into the synthetic strategies for constructing this core and its key analogs, explore the structure-activity relationships (SAR) that govern their biological effects, and discuss their potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical scaffold.

Introduction: The Promise of the 2-(Methylsulfonyl)isoindolin-5-amine Scaffold

The isoindoline ring system, a bicyclic framework consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring, is a cornerstone of many clinically approved drugs.[2] Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[3][4] The therapeutic potential of the isoindoline scaffold is further enhanced by the strategic incorporation of key functional groups.

The 2-(methylsulfonyl)isoindolin-5-amine scaffold brings together three critical pharmacophoric elements:

-

The Isoindoline Core: Provides a rigid and synthetically versatile framework for the spatial orientation of other functional groups, enabling optimal interaction with biological targets.[2][3]

-

The N-Methylsulfonyl Group: This moiety is a valuable tool in drug design, known to improve physicochemical properties such as solubility and metabolic stability.[5][6] The sulfonyl group can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the reactivity of the isoindoline nitrogen.[7]

-

The 5-Amino Group: This functional group provides a key site for further derivatization, allowing for the introduction of a wide range of substituents to modulate biological activity and target selectivity.[8][9] The amino group can also participate in crucial hydrogen bonding interactions with target proteins.

This guide will provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold.

Synthetic Strategies for the Isoindoline Core

The construction of the isoindoline skeleton is a well-established area of organic synthesis, with several reliable methods available. The choice of synthetic route often depends on the desired substitution pattern on the aromatic ring.

Reductive Amination of Phthalaldehydes

A common and direct approach to substituted isoindolines involves the reductive amination of the corresponding phthalaldehyde. This method is particularly useful for accessing a variety of N-substituted isoindolines.

Cyclization of 2-(Bromomethyl)benzylamines

Another versatile method involves the intramolecular cyclization of 2-(bromomethyl)benzylamine derivatives. This strategy allows for the pre-installation of substituents on the aromatic ring and the amine.

Synthesis of 2-(Methylsulfonyl)isoindolin-5-amine and Key Analogs

A plausible synthetic route to the target molecule, 2-(methylsulfonyl)isoindolin-5-amine, can be devised based on established synthetic methodologies for similar compounds, such as the synthesis of apremilast.[10][11]

Proposed Synthesis of the Core Scaffold

A potential synthetic pathway could start from a commercially available 4-nitro- or 4-amino-phthalimide, which can be converted to the corresponding 5-substituted isoindoline.

Workflow for the Synthesis of 2-(Methylsulfonyl)isoindolin-5-amine:

Caption: Simplified signaling pathway of TNF-α inhibition by PDE4 inhibitors.

Experimental Protocols

General Procedure for N-Sulfonylation of Isoindoline

-

To a solution of the isoindoline (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF) at 0 °C, add a base (e.g., triethylamine, pyridine, 1.2 eq).

-

Slowly add the desired sulfonyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-sulfonylated isoindoline.

General Procedure for Acylation of 5-Aminoisoindoline

-

Dissolve the 5-aminoisoindoline derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane, DMF) and add a base (e.g., triethylamine, DIPEA, 1.5 eq).

-

Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Dilute the reaction mixture with water and extract with an appropriate organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the pure acylated product.

Conclusion and Future Perspectives

The 2-(methylsulfonyl)isoindolin-5-amine scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries for high-throughput screening. The strategic combination of the isoindoline core, the N-methylsulfonyl group, and the 5-amino functionality provides a rich platform for modulating a wide range of biological targets. Future research in this area should focus on exploring novel derivatizations of the 5-amino group, investigating a broader range of N-sulfonyl substituents, and conducting comprehensive biological evaluations to uncover new therapeutic applications for this versatile scaffold. The insights gained from detailed structure-activity relationship studies will be instrumental in guiding the design of next-generation isoindoline-based drugs with enhanced potency, selectivity, and pharmacokinetic profiles.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jmchemsci.com [jmchemsci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. EP2949645A1 - Processes for the preparation of Ã-aminosulfone compounds - Google Patents [patents.google.com]

- 12. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Methyl sulfonyl methane's therapeutic uses | Complementary and Alternative Medicine | Research Starters | EBSCO Research [ebsco.com]

- 21. Design and Synthesis of 2-(Arylmethylideneamino) Isoindolines as New Potential Analgesic and Anti-Inflammatory Agents: A Molecular Hybridization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

2-(Methylsulfonyl)isoindolin-5-amine: A Strategic Scaffold for Drug Discovery

Executive Summary

2-(Methylsulfonyl)isoindolin-5-amine (CAS: 45766-35-6) represents a high-value pharmacophore in modern medicinal chemistry. As the industry shifts from flat, aromatic-heavy structures toward sp³-rich scaffolds to improve solubility and target specificity, the isoindoline core has emerged as a "privileged structure."

This guide analyzes the utility of the 2-(methylsulfonyl)isoindolin-5-amine derivative. Unlike the ubiquitous phthalimide core found in immunomodulatory imide drugs (IMiDs) like Lenalidomide, this scaffold features a reduced isoindoline ring stabilized by a sulfonamide group. This modification dramatically alters the electronic landscape, metabolic stability, and hydrogen-bonding potential, making it a critical building block for targeting kinases (specifically Pyruvate Dehydrogenase Kinase - PDK) and exploring novel chemical space in fragment-based drug discovery (FBDD).

Part 1: Structural & Physicochemical Analysis

The Scaffold Advantage

The transition from a phthalimide (dione) to a sulfonamide-protected isoindoline offers distinct medicinal chemistry advantages:

-

Electronic Modulation: The methylsulfonyl group (

) is a strong electron-withdrawing group (EWG) that reduces the electron density of the isoindoline nitrogen, preventing oxidation to the imine or N-oxide. -

Vector Control: The 5-amino group serves as a versatile attachment point (via amide coupling, S

Ar, or Buchwald-Hartwig amination) that projects the core scaffold into a defined vector, ideal for accessing solvent-exposed regions of a binding pocket. -

Solubility & Permeability: The removal of the planar dione system (present in phthalimides) introduces slight puckering in the 5-membered ring, potentially disrupting π-stacking aggregation and improving solubility.

Physicochemical Profile (Calculated)

| Property | Value (Approx.) | Implication |

| Molecular Weight | 212.27 g/mol | Ideal for FBDD (Rule of 3 compliant). |

| cLogP | ~0.8 - 1.2 | Optimal lipophilicity for oral bioavailability. |

| TPSA | ~70 Ų | Excellent membrane permeability range. |

| H-Bond Donors | 2 (Amine) | Key interactions with hinge regions (kinases). |

| H-Bond Acceptors | 3 (Sulfonyl + Amine) | Versatile binding partner. |

Part 2: Strategic Applications & Case Studies

Case Study: Pyruvate Dehydrogenase Kinase (PDK) Inhibition

The most authoritative validation of this scaffold comes from the development of PDK inhibitors for metabolic diseases (Obesity/Type 2 Diabetes).

-

Mechanism: PDKs downregulate the Pyruvate Dehydrogenase Complex (PDC).[1] Inhibiting PDK restores PDC activity, increasing glucose oxidation.

-

Application: Researchers identified that extending the dihydroxyphenyl sulfonylisoindoline scaffold into the ATP-binding pocket of PDK2 significantly improved potency.[1]

-

Key Finding: The 2-(methylsulfonyl)isoindolin-5-amine core acted as the critical linker. The 5-amino group was coupled to a piperidine moiety, creating a lead compound (Compound 17) with an IC

of 58 nM (an 8-fold improvement over previous analogs).[1] -

Structural Insight: The isoindoline ring positions the sulfonamide to interact with the ATP-binding pocket entrance, while the 5-amino extension reaches deep into the pocket to interact with Glu-262.[1]

Diagram: Strategic Positioning in Drug Design

Caption: Functional decomposition of the 2-(methylsulfonyl)isoindolin-5-amine scaffold showing the roles of specific moieties in ligand-target binding.[2]

Part 3: Synthetic Routes & Experimental Protocols

Retrosynthetic Analysis

The most robust synthesis avoids the direct nitration of isoindoline (which can be regioselective problematic) and instead builds the ring from a pre-functionalized precursor.

Pathway: 4-Nitro-o-xylene

Diagram: Synthesis Workflow

Caption: Step-wise synthetic pathway from commercially available 4-nitro-o-xylene to the target building block.

Detailed Experimental Protocol

Step 1: Sulfonylation of 5-Nitroisoindoline

Note: 5-nitroisoindoline is commercially available often as the HCl salt. If synthesizing from scratch, ensure complete removal of brominated byproducts.

Reagents: 5-Nitroisoindoline HCl (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 3.0 eq), Dichloromethane (DCM).

-

Preparation: Suspend 5-nitroisoindoline HCl (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

-

Base Addition: Cool to 0°C. Add TEA (30 mmol) dropwise. The suspension should clear as the free base is liberated.

-

Sulfonylation: Add MsCl (12 mmol) dropwise over 15 minutes, maintaining temperature < 5°C to prevent exotherms.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

-

Workup: Quench with water (50 mL). Separate organic layer. Wash aqueous layer with DCM (2 x 20 mL). Combine organics, wash with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary. Yield is typically >85%.

Step 2: Reduction to 5-Amine

Reagents: 2-(Methylsulfonyl)-5-nitroisoindoline (1.0 eq), 10% Pd/C (10 wt%), Methanol (MeOH), Hydrogen gas (balloon).

-

Setup: Dissolve the nitro compound (5 mmol) in MeOH (30 mL) in a round-bottom flask.

-

Catalyst: Carefully add 10% Pd/C (100 mg) under an argon stream (Caution: Pyrophoric).

-

Hydrogenation: Purge the flask with H

gas (balloon pressure) three times. Stir vigorously at RT for 12 hours. -

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure. The product, 2-(methylsulfonyl)isoindolin-5-amine , is typically obtained as an off-white solid.

-

Quality Check: Verify via

H NMR (DMSO-d

-

Part 4: Troubleshooting & Storage

-

Stability: The sulfonamide group renders the isoindoline ring highly stable to hydrolysis compared to acetamides. The compound is stable at RT for months if stored in a desiccator.

-

Reactivity: The 5-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing effect of the sulfonamide transmitted through the ring system.

-

Tip: For amide couplings, use high-activity coupling agents like HATU or convert the carboxylic acid partner to an acid chloride.

-

Tip: For S

Ar reactions, elevated temperatures (80-100°C) in DMF/DMSO may be required.

-

References

-

Development of Dihydroxyphenyl Sulfonylisoindoline Derivatives as Liver-Targeting Pyruvate Dehydrogenase Kinase Inhibitors. Source: PubMed / National Institutes of Health (NIH) Context: Describes the synthesis and biological evaluation of isoindoline-based PDK inhibitors, specifically identifying the 5-amino-2-sulfonylisoindoline moiety in lead compound 17. URL:[Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Source: MDPI (Molecules Journal) Context: A comprehensive review of the isoindoline scaffold in FDA-approved drugs, providing structural context for the privilege of this ring system. URL:[Link]

Sources

An In-depth Technical Guide to 2-(Methylsulfonyl)isoindolin-5-amine: Synthesis, Applications, and Patent Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoindoline Scaffold and the Emergence of a Key Intermediate

The isoindoline heterocyclic core is a privileged scaffold in medicinal chemistry, forming the structural basis for a number of approved drugs with a wide range of therapeutic applications, from oncology to inflammatory diseases.[1][2] Its unique three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. Within this important class of molecules, 2-(Methylsulfonyl)isoindolin-5-amine has emerged as a critical building block, particularly in the development of potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. This technical guide provides a comprehensive overview of the synthesis, known applications, and patent landscape surrounding this pivotal intermediate.

Molecular Structure and Properties

| Property | Value | Source |

| Chemical Name | 2-(Methylsulfonyl)isoindolin-5-amine | - |

| CAS Number | 1495007-82-3 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂S | [1] |

| Molecular Weight | 212.27 g/mol | [1] |

Synthesis of 2-(Methylsulfonyl)isoindolin-5-amine: A Detailed Protocol

The synthesis of 2-(Methylsulfonyl)isoindolin-5-amine is not widely documented in peer-reviewed academic literature, with the most detailed procedures found within the patent literature. A key patent, WO2015061733A1, describes its preparation as a crucial intermediate ("Intermediate 8") for a series of BET bromodomain inhibitors. The synthesis is a multi-step process starting from commercially available materials.

Synthetic Scheme

Caption: Synthetic route to 2-(Methylsulfonyl)isoindolin-5-amine.

Step-by-Step Experimental Protocol

This protocol is a synthesized representation based on typical organic chemistry procedures and information alluded to in patent literature.

Step 1: N-Sulfonylation of 5-Nitroisoindoline

-

Objective: To introduce the methylsulfonyl group onto the nitrogen of the isoindoline ring.

-

Reagents and Materials:

-

5-Nitroisoindoline

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stirring bar

-

Ice bath

-

-

Procedure:

-

Dissolve 5-nitroisoindoline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1-1.5 equivalents) to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(methylsulfonyl)-5-nitroisoindoline.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

-

Step 2: Reduction of the Nitro Group

-

Objective: To reduce the nitro group to a primary amine, yielding the final product.

-

Reagents and Materials:

-

2-(Methylsulfonyl)-5-nitroisoindoline

-

Palladium on carbon (10% w/w) or Iron powder and Ammonium chloride

-

Methanol or Ethanol (for catalytic hydrogenation) or Ethanol/Water (for iron-mediated reduction)

-

Hydrogen source (for catalytic hydrogenation)

-

Standard glassware for hydrogenation or reflux

-

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 2-(methylsulfonyl)-5-nitroisoindoline (1 equivalent) in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm or higher).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain 2-(methylsulfonyl)isoindolin-5-amine. The product can be further purified by recrystallization or chromatography if needed.

-

-

Alternative Procedure (Iron-mediated Reduction):

-

In a round-bottom flask, create a suspension of iron powder (3-5 equivalents) and ammonium chloride (1-1.5 equivalents) in a mixture of ethanol and water.

-

Heat the suspension to reflux.

-

Add a solution of 2-(methylsulfonyl)-5-nitroisoindoline (1 equivalent) in ethanol to the refluxing mixture dropwise.

-

Maintain the reaction at reflux and monitor for completion by TLC.

-

Once complete, cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.

-

Biological Activity and Mechanism of Action

While 2-(methylsulfonyl)isoindolin-5-amine itself is primarily utilized as a chemical intermediate, its significance lies in its incorporation into molecules that target the BET family of proteins. BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription.[3] They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters.

In many cancers, the aberrant activity of BET proteins, particularly BRD4, leads to the overexpression of oncogenes such as c-Myc.[3] Inhibitors that occupy the acetyl-lysine binding pocket of BET bromodomains can displace them from chromatin, leading to the downregulation of these oncogenes and subsequent cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of action of BET inhibitors derived from the isoindoline scaffold.

2-(Methylsulfonyl)isoindolin-5-amine serves as a key fragment that can be further elaborated to create potent BET inhibitors. The amine group at the 5-position provides a convenient handle for the introduction of various side chains and linkers, which can be optimized to enhance binding affinity and selectivity for the different BET bromodomains.

Patent Landscape

The intellectual property surrounding 2-(Methylsulfonyl)isoindolin-5-amine is primarily centered on its use as an intermediate in the synthesis of more complex, biologically active molecules. A review of the patent literature reveals its importance in the field of BET bromodomain inhibitors for the treatment of cancer and other diseases.

| Patent Number | Title | Key Application/Significance |

| WO2015061733A1 | Preparation of triazolopyridinyl-pyrido[3,2-b]indoles as bromodomain inhibitors | Discloses the synthesis of 2-(methylsulfonyl)isoindolin-5-amine as "Intermediate 8" and its use in the preparation of BET inhibitors for treating cancer. |

| US20160176865A1 | Preparation of triazolopyridinyl-pyrido[3,2-b]indoles as bromodomain inhibitors | The US national phase of WO2015061733A1, further solidifying the intellectual property around the use of this intermediate. |

These patents highlight the value of 2-(methylsulfonyl)isoindolin-5-amine in constructing complex heterocyclic systems designed to modulate epigenetic targets. The core structure provides a rigid scaffold that, when appropriately functionalized, can effectively interact with the acetyl-lysine binding pocket of BET bromodomains.

Conclusion and Future Outlook

2-(Methylsulfonyl)isoindolin-5-amine is a key synthetic intermediate that has gained significant importance with the rise of epigenetic drug discovery, particularly in the area of BET bromodomain inhibition. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry transformations. The true value of this molecule lies in its utility as a versatile building block for creating potent and selective modulators of gene expression. As research into epigenetic therapies continues to expand, it is likely that this and similar isoindoline-based intermediates will play an increasingly vital role in the development of novel treatments for cancer and other debilitating diseases. Further research may focus on developing more efficient and scalable synthetic routes to this intermediate and exploring its use in the synthesis of inhibitors for other epigenetic targets.

References

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org 2024 . [Link]

-

Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorg. Chem.2022 , 129, 106202. [Link]

-

Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. ACS Omega2024 . [Link]

-

1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorg. Med. Chem. Lett.2012 , 22(20), 6445-6451. [Link]

-

Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. Synth. Commun.2014 , 44(22), 3237-3243. [Link]

-

Identification of a Benzoisoxazoloazepine Inhibitor (CPI-0610) of the Bromodomain and Extra-Terminal (BET). J. Med. Chem.2016 , 59(4), 1565-1579. [Link]

- Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]. WO2010028232A1.

-

Bivalent BET bromodomain inhibitors confer increased potency and selectivity for BRDT via protein conformational plasticity. J. Med. Chem.2025 . [Link]

-

Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature2011 , 478(7370), 529-533. [Link]

-

(PDF) Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). ResearchGate. [Link]

-

BET bromodomain inhibitor HMBA synergizes with MEK inhibition in treatment of malignant glioma. Epigenetics2021 , 16(1), 54-63. [Link]

- Process and intermediates for prepar

-

Synthesis and biological evaluation of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles as potent histone deacetylase inhibitors with antitumor activity in vivo. J. Med. Chem.2012 , 55(8), 3777-3791. [Link]

-

BET bromodomain inhibitors. Representation of the chemical structure of (+)-JQ1, I-BET762, CPI-0610, RVX-208 and OTX015. ResearchGate. [Link]

- Processes for the preparation of linezolid intermedi

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank2021 , 2021(3), M1248. [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjug. Chem.2023 , 34(9), 1679-1687. [Link]

-

Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. J. Enzyme Inhib. Med. Chem.2022 , 37(1), 246-266. [Link]

-

Processes for the preparation of ß-aminosulfone compounds. EP2949645A1. [Link]

-

Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Molecules2023 , 28(6), 2697. [Link]

-

SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules2022 , 27(22), 7862. [Link]

-

Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. J. Org. Chem.2014 , 79(10), 4503-4512. [Link]

-

Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan J. Chem.2025 , 13(2). [Link]

- Aminosulfonyl compound, preparation method therefor and use thereof. WO2016037592A1.

-

Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein J. Org. Chem.2025 , 21, 104-113. [Link]

-

1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. Biomolecules2022 , 13(1), 12. [Link]

-

(PDF) 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. ResearchGate. [Link]

Sources

The Strategic deployment of 2-(Methylsulfonyl)isoindolin-5-amine for Fragment-Based Library Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The isoindoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] This guide focuses on a particularly valuable, yet underexplored, building block: 2-(Methylsulfonyl)isoindolin-5-amine . We will provide a comprehensive overview of its strategic importance, a plausible synthetic route, and detailed protocols for its application in the construction of diverse chemical libraries. This document is intended to serve as a practical resource for researchers engaged in fragment-based drug discovery and lead optimization.

Introduction: The Rationale for 2-(Methylsulfonyl)isoindolin-5-amine in Drug Discovery

The isoindoline core, a bicyclic system featuring a benzene ring fused to a pyrrolidine ring, is a cornerstone of many successful therapeutic agents.[1][2] Its rigid structure provides a well-defined three-dimensional presentation of appended functionalities, facilitating specific interactions with biological targets. The introduction of a methylsulfonyl group at the 2-position and an amine at the 5-position creates a versatile fragment with a unique combination of desirable properties for library synthesis.

The Strategic Advantage of the Methylsulfonyl Group:

The methylsulfonyl (-SO₂CH₃) moiety is not merely a passive substituent. It actively contributes to the drug-like properties of a molecule in several ways:

-

Enhanced Solubility and Polarity: The sulfonyl group is a strong hydrogen bond acceptor, which can significantly improve the aqueous solubility of a compound. This is a critical parameter for oral bioavailability and formulation.[3]

-

Metabolic Stability: The sulfur atom in a sulfonyl group is in its highest oxidation state, rendering it resistant to metabolic oxidation. This can increase the in vivo half-life of a drug candidate.

-

Modulation of Physicochemical Properties: The introduction of a sulfonyl group can fine-tune a molecule's lipophilicity (logP) and polar surface area (PSA), properties that are crucial for cell permeability and overall pharmacokinetic profile.[3]

-

Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups, such as a carbonyl or phosphate group, allowing for the exploration of new chemical space while maintaining key binding interactions.[3]

The 5-Amino Group: A Versatile Handle for Diversification:

The primary aromatic amine at the 5-position of the isoindoline core serves as a key reactive handle for the introduction of a wide array of chemical diversity. This functional group readily participates in a variety of robust and well-established chemical transformations, making it an ideal anchor point for library synthesis.

Synthesis of the Core Fragment: 2-(Methylsulfonyl)isoindolin-5-amine

While a specific, detailed, and publicly available synthesis protocol for 2-(Methylsulfonyl)isoindolin-5-amine (CAS 1495007-82-3) is not readily found in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related isoindoline structures, such as the drug lenalidomide.[4][5] The proposed multi-step synthesis is outlined below.

Figure 1: Proposed synthetic pathway for 2-(Methylsulfonyl)isoindolin-5-amine.

Experimental Protocol (Proposed):

Step 1: Synthesis of 4-Nitroisoindoline-1,3-dione

-

To a stirred solution of phthalic anhydride in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto ice and collect the precipitated 4-nitrophthalic anhydride by filtration.

-

Treat the 4-nitrophthalic anhydride with aqueous ammonia and heat to effect cyclization to 4-nitroisoindoline-1,3-dione.

Step 2: Reduction to 4-Aminoisoindoline-1,3-dione

-

Suspend 4-nitroisoindoline-1,3-dione in a suitable solvent such as acetic acid or ethanol.

-

Add a reducing agent, such as iron powder or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture and concentrate the filtrate to obtain 4-aminoisoindoline-1,3-dione.

Step 3: Reduction to 5-Aminoisoindoline

-

In an inert atmosphere, dissolve 4-aminoisoindoline-1,3-dione in a dry aprotic solvent like tetrahydrofuran (THF).

-

Carefully add a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃-THF), at a controlled temperature (e.g., 0 °C to reflux).

-

After the reaction is complete, quench the excess reducing agent cautiously with water or an aqueous solution of sodium sulfate.

-

Extract the product into an organic solvent, dry, and concentrate to yield 5-aminoisoindoline.

Step 4: N-Sulfonylation to 2-(Methylsulfonyl)isoindolin-5-amine

-

Dissolve 5-aminoisoindoline in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Cool the mixture to 0 °C and add methanesulfonyl chloride (MsCl) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform an aqueous workup, extract the product, dry the organic layer, and purify by column chromatography to obtain the final product, 2-(Methylsulfonyl)isoindolin-5-amine.

Application in Library Synthesis: Diversification Strategies

The 5-amino group of 2-(Methylsulfonyl)isoindolin-5-amine provides a versatile point of attachment for a wide range of chemical moieties. The following sections detail robust and widely applicable protocols for library diversification.

Figure 2: Key diversification reactions for library synthesis.

Amide Library Synthesis

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry due to its high efficiency and the vast commercial availability of carboxylic acids.[3]

Protocol: Parallel Amide Coupling

-

Array Preparation: In a 96-well plate, dispense a solution of 2-(Methylsulfonyl)isoindolin-5-amine in a suitable solvent (e.g., DMF or NMP).

-

Carboxylic Acid Addition: To each well, add a solution of a unique carboxylic acid from a pre-plated library.

-

Coupling Agent Addition: Add a solution of a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine).

-

Reaction: Seal the plate and agitate at room temperature or with gentle heating for several hours to overnight.

-

Work-up and Purification: Upon completion, perform a parallel liquid-liquid extraction or use solid-phase extraction (SPE) cartridges to purify the amide products.

-

Analysis: Analyze the resulting library members by LC-MS to confirm identity and purity.

Table 1: Representative Amide Coupling Conditions

| Coupling Reagent | Base | Solvent | Temperature | Typical Reaction Time |

| HATU | DIPEA | DMF | Room Temp. | 2-12 h |

| HBTU/HOBt | DIPEA | DMF | Room Temp. | 4-16 h |

| EDC/HOBt | NMM | DCM/DMF | 0 °C to RT | 12-24 h |

| T3P® | Pyridine | EtOAc | Room Temp. | 1-6 h |

Reductive Amination for N-Alkylated/Arylated Derivatives

Reductive amination is a robust method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[6][7]

Protocol: Parallel Reductive Amination

-

Array Preparation: Dispense a solution of 2-(Methylsulfonyl)isoindolin-5-amine into each well of a 96-well plate.

-

Carbonyl Addition: Add a unique aldehyde or ketone from a library to each well.

-

Reducing Agent Addition: Add a solution of a suitable reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). A mild acid catalyst (e.g., acetic acid) may be included.

-

Reaction: Seal the plate and stir at room temperature for 4-24 hours.

-

Work-up and Purification: Quench the reaction with an aqueous basic solution, and purify the products using parallel extraction or chromatography.

-

Analysis: Characterize the library members by LC-MS.

Palladium- or Copper-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig amination (Pd-catalyzed) and Ullmann condensation (Cu-catalyzed) are powerful methods for the formation of C-N bonds between an amine and an aryl or heteroaryl halide/triflate.[6][8] These reactions allow for the introduction of diverse aromatic and heteroaromatic systems.

Protocol: Parallel Buchwald-Hartwig Amination

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Array Preparation: In a 96-well plate, add a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a base (e.g., Cs₂CO₃ or K₃PO₄) to each well.

-

Reagent Addition: Add a solution of 2-(Methylsulfonyl)isoindolin-5-amine and a unique aryl/heteroaryl halide or triflate to each well in a suitable anhydrous solvent (e.g., toluene or dioxane).

-

Reaction: Seal the plate and heat to the required temperature (typically 80-120 °C) for several hours.

-

Work-up and Purification: After cooling, filter the reaction mixtures through a pad of celite or silica gel to remove the catalyst, and purify the products by parallel HPLC.

-

Analysis: Analyze the purified compounds by LC-MS.

Physicochemical Properties and Characterization Data

Table 2: Physicochemical Properties of 2-(Methylsulfonyl)isoindolin-5-amine

| Property | Value | Source |

| CAS Number | 1495007-82-3 | [9] |

| Molecular Formula | C₉H₁₂N₂O₂S | [9] |

| Molecular Weight | 212.27 g/mol | [9] |

| Calculated LogP | 0.4 | [10] |

| Topological Polar Surface Area | 71.8 Ų | [10] |

| Hydrogen Bond Donors | 1 | [10] |

| Hydrogen Bond Acceptors | 3 | [10] |

Note: Calculated values are from PubChem for the isomeric 1-(methylsulfonyl)indolin-5-amine and are expected to be very similar for the target compound.

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the aromatic protons on the isoindoline ring (with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring), two sets of methylene protons of the isoindoline core (likely appearing as triplets), a singlet for the methylsulfonyl group, and a broad singlet for the amine protons.

-

¹³C NMR: Resonances for the aromatic carbons, the two distinct methylene carbons of the isoindoline, and the methyl carbon of the sulfonyl group.

-

Mass Spectrometry (ESI+): A prominent peak at m/z = 213.07 [M+H]⁺.

Conclusion

2-(Methylsulfonyl)isoindolin-5-amine represents a high-value fragment for the construction of diverse and drug-like chemical libraries. Its unique combination of a rigid, privileged scaffold, a solubilizing and metabolically stable methylsulfonyl group, and a versatile primary amine handle makes it an attractive starting point for fragment-based drug discovery campaigns. The synthetic and diversification protocols outlined in this guide provide a practical framework for the efficient generation of novel isoindoline-based compound libraries, enabling the exploration of new chemical space in the quest for next-generation therapeutics.

References

-

G. S. S. V. K. R. C. et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 488. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

-

Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

ResearchGate. (2024). Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. ChemistrySelect, 9(4), e202303986. [Link]

-

PubChem. 1-(Methylsulfonyl)indolin-5-amine. [Link]

-

Bolshan, Y. et al. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. The Journal of organic chemistry. [Link]

- Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 2(1), 597-601.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Ma, D. et al. (2003). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Accounts of chemical research, 36(7), 514-23. [Link]

-

Kuchar, M. et al. (2022). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. ACS omega, 7(5), 4586-4596. [Link]

-

Baricco, F. et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules (Basel, Switzerland), 27(11), 3585. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

de la Cruz, P. C. et al. (2016). Design and Synthesis of 2-(Arylmethylideneamino) Isoindolines as New Potential Analgesic and Anti-Inflammatory Agents: A Molecular Hybridization Approach. Current pharmaceutical design, 22(37), 5760-5766. [Link]

-

Bakulev, V. A. et al. (2022). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein journal of organic chemistry, 18, 1261-1269. [Link]

-

ResearchGate. Microwave‐Assisted Reductive Amination of 2‐Carboxybenzaldehydes with Amines for the Synthesis of N‐Substituted Isoindolin‐1‐one. [Link]

-

ResearchGate. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. [Link]

-

ResearchGate. General synthetic route for the preparation of 2-(isoindolin-2-yl) esters of tyrosine and tryptophan. [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

Pergola, C. et al. (2006). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Journal of medicinal chemistry, 49(14), 4236-47. [Link]

-

ResearchGate. Synthesis of sulfonamides from thiols and amine in presence of NaOCl. [Link]

- Matassini, C. et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

-

Organic Chemistry Portal. Synthesis of isoindolines. [Link]

-

Im, S. C. et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11579-11585. [Link]

-

Jida, M. et al. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Catalysts, 13(9), 1269. [Link]

- Massé, J. & Langlois, N. (2009). SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. HETEROCYCLES, 77(1), 321.

-

Larsson, A. et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC medicinal chemistry, 10(10), 1676-1687. [Link]

-

OUCI. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

- ResearchGate. Synthesis of C-5 substituted isoindoline-1,3-dione linked with....

- D'Amico, J. J. & Stults, B. R. (1979). Synthesis of 1‐cyano‐2‐methylisoindole. A new route to isoindoles. Journal of Heterocyclic Chemistry, 16(6), 1169-1171.

- Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. Letters in Drug Design & Discovery, 13(3), 241-248.

-

YouTube. (2023). Reactions of Amines with Ketones and Aldehydes: Enamine Formation. [Link]

- Open Access Journals. (2023). Chemical Libraries: Unlocking the Power of Molecules. Journal of Chemical and Pharmaceutical Research, 15(6), 1-3.

-

United States Patent and Trademark Office. Application Data. [Link]

- 5-(aminomethyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione hydrochloride.

-

Chen, Y.-L. et al. (2022). The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-ones derivatives via a free radical cascade pathway. RSC advances, 12(16), 10078-10083. [Link]

-

Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

Sources

- 1. WO2003082853A1 - New compounds - Google Patents [patents.google.com]

- 2. WO2022257897A1 - Isoindolinone compounds, and uses thereof - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US6281230B1 - Isoindolines, method of use, and pharmaceutical compositions - Google Patents [patents.google.com]

- 9. molcore.com [molcore.com]

- 10. Building Block Sets for Library Synthesis - Enamine [enamine.net]

Technical Guide: SAR Investigation of 2-(Methylsulfonyl)isoindolin-5-amine Scaffolds

This guide outlines a comprehensive technical framework for investigating the Structure-Activity Relationship (SAR) of 2-(Methylsulfonyl)isoindolin-5-amine derivatives. This scaffold serves as a critical pharmacophore in medicinal chemistry, particularly for targets requiring a rigid bicyclic core with tunable hydrogen-bonding vectors, such as Phosphodiesterase 4 (PDE4) inhibitors and specific kinase inhibitors.

Executive Summary & Pharmacophore Analysis

The 2-(Methylsulfonyl)isoindolin-5-amine core combines a rigid, lipophilic isoindoline spacer with two distinct functional handles: the electron-withdrawing

-

Core Utility: The isoindoline ring restricts conformational entropy compared to flexible benzylamines, potentially increasing binding affinity through pre-organization.

-

2-Methylsulfonyl (N-Ms): Acts as a metabolic block and modulates the lipophilicity (LogP) of the nitrogen center. It eliminates the basicity of the isoindoline nitrogen, preventing non-specific cation-driven protein binding.

-

5-Amine: The primary vector for SAR expansion. It serves as the "warhead" attachment point for amides, ureas, or heterocycles targeting specific amino acid residues (e.g., the Q-pocket in PDE4).

Chemical Synthesis of the Core Scaffold

To investigate the SAR, a robust supply of the parent scaffold is required. The following protocol ensures high purity and scalability.

Synthetic Route: The Nitro-Reduction Pathway

This route avoids the handling of unstable isoindoline free bases by utilizing the stable nitro-precursor.

-

Reduction of 4-Nitrophthalimide:

-

Sulfonylation:

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

), DCM, -

Outcome: Selective

-sulfonylation of the secondary amine.

-

-

Nitro Reduction:

-

Reagents:

(1 atm), -

Outcome: Clean conversion to 2-(methylsulfonyl)isoindolin-5-amine .

-

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis of the parent scaffold from commercially available 4-nitrophthalimide.

SAR Exploration Strategy

The SAR study should be segmented into three vectors to isolate steric, electronic, and binding effects.

Vector A: The C5-Amine (The Specificity Handle)

This region dictates the primary interaction with the target protein. Modifications here usually involve amide coupling or urea formation.

| Modification Class | R-Group Examples | Rationale |

| Amides | Acetyl, Cyclopropylcarbonyl, Benzoyl | Probes the depth of the hydrophobic pocket. Amides introduce a H-bond acceptor (C=O) and donor (NH). |

| Ureas | Increases polarity and H-bond donor capability. Often critical for kinase hinge binding. | |

| Heterocycles | Pyrimidine, Pyridine (via Buchwald) | Rigidifies the structure further; explores pi-stacking interactions. |

| Sulfonamides | Methanesulfonamide, Tosyl | Inverts the electronic character of the nitrogen; probes for basic residues in the active site. |

Vector B: The N2-Sulfonyl (The ADME Modulator)

The methylsulfonyl group is a starting point. Variations here affect solubility and metabolic stability.

-

Steric Bulk: Replace Methyl with Ethyl, Isopropyl, or Cyclopropyl.

-

Hypothesis: Larger groups may clash with the channel leading to the active site or improve selectivity by excluding smaller off-targets.

-

-

Electronic Tuning: Replace Methyl with Trifluoromethyl (

) or 4-Fluorophenyl.-

Hypothesis:

increases lipophilicity and metabolic stability against oxidative dealkylation.

-

-

Solubility: Replace Methyl with

-dimethylamino (Sulfamide).-

Hypothesis: Improves aqueous solubility.

-

Vector C: The Aromatic Core (Metabolic Blocking)

-

Fluorine Walk: Systematically introduce Fluorine at positions 4, 6, and 7.

-

Goal: Block metabolic "soft spots" (CYP450 oxidation sites) on the benzene ring without significantly altering steric volume.

-

Visualization: SAR Map

Figure 2: Strategic SAR vectors for the 2-(methylsulfonyl)isoindolin-5-amine scaffold.

Biological Characterization Protocols

To validate the SAR, a tiered screening cascade is required.

Tier 1: Biochemical Potency (Example: PDE4 Inhibition)

Since this scaffold resembles PDE4 inhibitors (e.g., Apremilast analogs), a FRET-based assay is the standard primary screen.

-

Protocol:

-

Incubate human recombinant PDE4B enzyme with derivatives in 384-well plates.

-

Add FAM-labeled cAMP substrate.

-

Reaction time: 60 min at room temperature.

-

Stop reaction with binding solution containing nanoparticles that bind only to the product (AMP), not the substrate (cAMP).

-

Readout: Fluorescence Polarization (FP) or TR-FRET.

-

Control: Rolipram or Apremilast (

).

-

Tier 2: Cellular Activity (TNF- Suppression)

Validates cell permeability and target engagement in a relevant biological context.

-

Protocol:

-

Use PBMCs (Peripheral Blood Mononuclear Cells).

-

Pre-treat cells with compound for 1 hour.

-

Stimulate with Lipopolysaccharide (LPS) to induce TNF-

production. -

Incubate for 18-24 hours.

-

Readout: Measure supernatant TNF-

levels via ELISA.

-

References

-

Manhw et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor. Journal of Medicinal Chemistry. Link

-

Muller et al. (1996). Thalidomide analogs and PDE4 inhibition. Bioorganic & Medicinal Chemistry Letters. Link

-

PubChem Compound Summary. 1-(Methylsulfonyl)indolin-5-amine (Structural Analog Data).Link

-

BroadPharm. Isoindoline Building Blocks for Medicinal Chemistry.Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-(Methylsulfonyl)isoindolin-5-amine

Part 1: Executive Summary & Strategic Analysis

Introduction

The isoindoline scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various therapeutic agents, including lenalidomide analogs (IMiDs), antipsychotics, and emerging PROTAC linkers.[1] The specific target, 2-(methylsulfonyl)isoindolin-5-amine , represents a versatile "exit vector" intermediate. The C5-amine allows for amide/urea coupling to target ligands, while the N2-sulfonamide provides metabolic stability and distinct solubility properties compared to the free amine or amide variants.

Retrosynthetic Logic

The synthesis is designed to maximize chemoselectivity and safety. We utilize a "Nitro-Retention" strategy , delaying the reduction of the nitro group until the final step. This prevents the oxidation of the sensitive aniline moiety during the harsh imide reduction and sulfonylation steps.

The Pathway:

-

Nitration: Electrophilic aromatic substitution on phthalimide.

-

Imide Reduction: Chemoselective reduction of the dione to the cyclic amine (isoindoline) using Borane-THF, preserving the nitro group.

-

N-Functionalization: Sulfonylation of the secondary amine.

-

Nitro Reduction: Catalytic hydrogenation to yield the final aniline.

Part 2: Visual Workflows (Graphviz)

Synthetic Pathway Diagram

Caption: Figure 1. Four-step linear synthesis designed for chemoselectivity and scalability.

Purification Logic Tree

Caption: Figure 2. Decision matrix for handling the variable physical state of the 5-nitroisoindoline intermediate.

Part 3: Detailed Protocols

Step 1: Synthesis of 4-Nitrophthalimide

Objective: Selective nitration at the 4-position. Reaction Type: Electrophilic Aromatic Substitution.

Reagents:

-

Phthalimide (1.0 equiv)

-

Fuming Nitric Acid (

, -

Concentrated Sulfuric Acid (

, solvent)

Protocol:

-

Setup: Charge a 3-neck round-bottom flask (RBF) with concentrated

( -

Addition: Slowly add fuming

dropwise, maintaining internal temperature -

Substrate Introduction: Add phthalimide portion-wise over 30 minutes. Critical: Do not allow temperature to spike above

to minimize dinitration byproducts. -

Reaction: Allow the mixture to warm to RT and stir for 12 hours. The solution will turn pale yellow.[2]

-

Quench: Pour the reaction mixture slowly onto crushed ice (

weight of acid) with vigorous stirring. 4-Nitrophthalimide will precipitate as a white/pale-yellow solid. -

Workup: Filter the solid. Wash with copious cold water until the filtrate is neutral (

). -

Purification: Recrystallize from Ethanol (

).-

Yield Target:

.[2] -

Checkpoint: Melting point should be

[1].

-

Step 2: Reduction to 5-Nitroisoindoline

Objective: Reduction of imide carbonyls without reducing the nitro group. Reaction Type: Borane Reduction.[3][4]

Reagents:

-

4-Nitrophthalimide (1.0 equiv)

-

(

-

Anhydrous THF (Solvent)

Protocol:

-

Inert Atmosphere: Flame-dry the glassware and purge with Argon/Nitrogen.

-

Dissolution: Suspend 4-nitrophthalimide in anhydrous THF (

). Cool to -

Reduction: Add

dropwise via addition funnel. Note: Gas evolution ( -

Reflux: After addition, warm to RT, then heat to reflux (

) for 4–6 hours. The solution should become clear. -

Quench (Critical Safety Step): Cool to

. Carefully add Methanol dropwise to destroy excess borane. Then, add -

Isolation: Concentrate in vacuo to remove THF/MeOH. The residue is the hydrochloride salt.

-

Free Basing: Dissolve residue in water, cool to

, and basify to -

Drying: Dry organics over

and concentrate.-

Note: 5-Nitroisoindoline is prone to air oxidation; proceed immediately to Step 3 or store under Argon at

.

-

Step 3: N-Sulfonylation

Objective: Protection/Functionalization of the secondary amine.

Reagents:

-

5-Nitroisoindoline (1.0 equiv)

-

Methanesulfonyl chloride (

, 1.2 equiv) -

Triethylamine (

, 2.5 equiv) -

DCM (Dichloromethane, solvent)

Protocol:

-

Setup: Dissolve 5-nitroisoindoline and

in DCM ( -

Addition: Add

dropwise. The reaction is exothermic. -

Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Wash with

(to remove excess amine), then saturated -

Purification: Flash column chromatography (Silica gel,

) or recrystallization from EtOAc/Hexanes.-

Product: 2-(Methylsulfonyl)-5-nitroisoindoline.

-

Step 4: Nitro Reduction to Aniline

Objective: Final unmasking of the amine.

Reagents:

-

2-(Methylsulfonyl)-5-nitroisoindoline (1.0 equiv)

-

(

-

Methanol or Ethanol (Solvent)

-

Hydrogen Gas (

, balloon pressure)

Protocol:

-

Suspension: Dissolve the nitro compound in MeOH. Add the

catalyst carefully (pyrophoric risk: keep wet with solvent). -

Hydrogenation: Purge the vessel with Nitrogen, then Hydrogen. Stir vigorously under a Hydrogen balloon (1 atm) at RT.

-

Completion: Reaction is usually complete in 2–4 hours. Monitor for disappearance of the yellow nitro spot on TLC.

-

Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Final Isolation: Concentrate the filtrate. The product, 2-(methylsulfonyl)isoindolin-5-amine , is obtained as an off-white solid.

Part 4: Data Summary & Troubleshooting

Quantitative Data Table

| Parameter | Step 1 (Nitration) | Step 2 (Reduction) | Step 3 (Mesylation) | Step 4 (Hydrogenation) |

| Typical Yield | 60–65% | 75–85% | 85–90% | 90–95% |

| Key Impurity | 3-Nitrophthalimide | Boron-amine complex | Bis-sulfonamide | Hydroxylamines |

| Purification | Recryst.[5] (EtOH) | Acid/Base Extraction | Silica Column | Celite Filtration |

| Appearance | Pale Yellow Solid | Yellow Oil/Solid | White Solid | Off-white Solid |

Troubleshooting Guide

-

Issue: Low Yield in Step 2 (Imide Reduction).

-

Cause: Incomplete cleavage of the Borane-Amine complex.

-

Solution: Ensure the acid reflux step (Step 2, point 5) is vigorous and lasts at least 1 hour. If the product remains water-soluble during extraction, the pH may not be high enough (

required).

-

-

Issue: Formation of azo-compounds in Step 4.

-

Cause: Partial reduction or coupling of nitroso intermediates.

-

Solution: Ensure vigorous stirring to maximize

mass transfer. Do not let the reaction stall; add fresh catalyst if necessary.

-

-

Issue: Regioisomers in Step 1.

-

Cause: Temperature too high during nitration.

-

Solution: Keep addition temperature strictly

. The 4-nitro isomer is less soluble in EtOH than the 3-nitro isomer, facilitating purification by recrystallization.

-

Part 5: References

-

Huntress, E. H.; Shriner, R. L. "4-Nitrophthalimide". Organic Syntheses, Coll.[2] Vol. 2, p. 457 (1943).

-

Brown, H. C.; Heim, P. "Selective Reductions. XII. The Reaction of Borane-Tetrahydrofuran with N-Substituted Amides and Imides". Journal of Organic Chemistry, 38(5), 912–916 (1973).

-

Muller, G. W., et al. "Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production". Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630 (1999). (Reference for nitro-isoindoline handling).

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (Standard protocols for Sulfonylation).

Sources

Application Note: 2-(Methylsulfonyl)isoindolin-5-amine as a Pharmacophore Scaffold

Executive Summary

2-(Methylsulfonyl)isoindolin-5-amine (CAS: 1495007-82-3) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. Unlike its oxidized counterparts (phthalimides like thalidomide or isoindolinones like lenalidomide), this fully reduced isoindoline core offers a distinct physicochemical profile: it provides a rigid bicyclic spacer with high metabolic stability, while the

This guide details the strategic application, synthesis, and handling of this intermediate, focusing on its utility in Fragment-Based Drug Discovery (FBDD) and Late-Stage Functionalization (LSF).

Structural Analysis & Pharmacophore Utility

The "Rigid Spacer" Concept

In drug design, replacing flexible alkyl chains with rigid heterocycles ("scaffold hopping") often improves potency by reducing the entropic penalty of binding. The isoindoline core of 2-(methylsulfonyl)isoindolin-5-amine serves as a conformationally restricted linker.

-

5-Amino Group: The primary "growth vector." It serves as a nucleophile for amide couplings, urea formation, or Buchwald-Hartwig aminations, allowing attachment to hinge-binding motifs (e.g., pyrimidines, quinazolines).

-

Isoindoline Core: A bicyclic scaffold that enforces a specific dihedral angle, often improving selectivity compared to freely rotating aniline analogs.

-

-Methylsulfonyl Group:

-

Metabolic Stability: Blocks the secondary amine from oxidative metabolism (e.g.,

-dealkylation). -

Electronic Effect: Electron-withdrawing nature modulates the pKa of the aromatic system.

-

Interaction: The sulfonyl oxygens act as weak hydrogen bond acceptors, often engaging water networks or backbone amides in the solvent-exposed regions of a binding pocket.

-

Target Applications

-

Kinase Inhibitors: Used to link the hinge-binding motif to the "tail" region interacting with the solvent front (e.g., PI3K, JAK family).

-

Epigenetic Modulators: Scaffolds for BET bromodomain or LSD1 inhibitors.

-

PROTAC Linkers: The rigid core provides defined exit vectors for E3 ligase recruitment.

Synthesis Protocol

Objective: Preparation of 2-(methylsulfonyl)isoindolin-5-amine from 5-nitroisoindoline. Scale: Gram-scale (1.0 g starting material).

Reaction Scheme (DOT Diagram)

Figure 1: Two-step synthesis pathway from commercially available 5-nitroisoindoline.

Step-by-Step Methodology

Step 1:

-Sulfonylation

-

Preparation: Suspend 5-nitroisoindoline hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

-

Base Addition: Cool to 0°C. Add Triethylamine (TEA) (3.0 eq) dropwise. The suspension should clear as the free base forms.

-

Sulfonylation: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 15 minutes, maintaining temperature < 5°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

-

Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess TEA), then saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

-

Checkpoint: The intermediate 2-(methylsulfonyl)-5-nitroisoindoline is usually a pale yellow solid.

-

Step 2: Nitro Reduction

-

Dissolution: Dissolve the nitro intermediate in Methanol (MeOH) or Ethanol (EtOH) (20 mL/g).

-

Catalyst: Add 10% Pd/C (5-10 wt% loading) under an inert atmosphere (Nitrogen).

-

Hydrogenation: Purge with Hydrogen gas (

). Stir under a hydrogen balloon (1 atm) at RT for 4–6 hours.-

Note: For larger scales, use a Parr shaker at 30 psi.

-

-

Filtration: Filter the catalyst through a Celite pad. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate to dryness.

-

Result:2-(Methylsulfonyl)isoindolin-5-amine is obtained as an off-white to beige solid.

-

Application Workflows

Amide Coupling (Kinase Inhibitor Synthesis)

This amine is less nucleophilic than an aliphatic amine but more reactive than an electron-deficient aniline.

-

Reagents: HATU (1.2 eq), DIPEA (3.0 eq), Carboxylic Acid Partner (1.0 eq) in DMF.

-

Protocol:

-

Pre-activate the carboxylic acid with HATU/DIPEA for 10 mins.

-

Add 2-(methylsulfonyl)isoindolin-5-amine.

-

Stir at RT for 12–16h.

-

Troubleshooting: If conversion is low, switch to POCl₃ activation or acid chloride coupling.

-

SNAr Coupling (Pyrimidine Scaffolds)

For attaching the isoindoline to a chloropyrimidine core (common in CDK/JAK inhibitors):

-

Conditions: 2,4-Dichloropyrimidine (1.0 eq), Amine (1.0 eq), DIPEA (2.5 eq) in n-Butanol or IPA.

-

Temperature: Heat to 80–100°C (thermal) or 120°C (microwave, 30 min).

-

Selectivity: The 5-amine will typically displace the 4-chloro position of the pyrimidine preferentially due to steric/electronic factors.

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | Off-white to light brown solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |

| Identity ( | Consistent with structure | DMSO- |

| MS (ESI+) | [M+H] | LC-MS |

| Residual Solvents | < 5000 ppm (MeOH/DCM) | GC-HS |

Key NMR Signals (DMSO-

-

2.9–3.0 ppm (s, 3H,

-

4.4–4.5 ppm (s, 4H, Isoindoline

-

5.1 ppm (br s, 2H,

- 6.5–7.0 ppm (m, 3H, Aromatic protons)

Strategic Pharmacophore Map

This diagram illustrates how the molecule functions as a linker in a hypothetical kinase inhibitor binding pocket.

Figure 2: Pharmacophore mapping of the isoindoline intermediate within a kinase binding pocket.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76903823, 2-(Methylsulfonyl)isoindolin-5-amine. Retrieved from [Link]

- Gao, Y., et al. (2013).Isoindoline Derivatives as Potent and Selective Inhibitors of PI3K. Journal of Medicinal Chemistry. (General reference for isoindoline scaffold utility).

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on sulfonyl groups improving metabolic stability). [Link]

Technical Application Note: 2-(Methylsulfonyl)isoindolin-5-amine in Targeted Oncology

Part 1: Strategic Rationale & Chemical Utility

Introduction

The development of small-molecule anticancer agents increasingly relies on rigid, bicyclic scaffolds that offer defined vectors for substituent attachment while maintaining favorable physicochemical properties. 2-(Methylsulfonyl)isoindolin-5-amine represents a high-value "privileged structure" intermediate. It combines the structural rigidity of the isoindoline core with a polar, metabolically stable methylsulfonyl moiety.

This application note details the strategic incorporation of this scaffold into kinase inhibitors and protein-protein interaction (PPI) inhibitors, providing validated protocols for synthesis, biological assaying, and ADME profiling.

Mechanistic Advantages in Drug Design

The 2-(methylsulfonyl)isoindolin-5-amine scaffold offers three distinct advantages over traditional aniline or indole-based fragments:

-

Conformational Restriction: Unlike flexible alkyl amines, the isoindoline ring locks the nitrogen vectors, reducing the entropic penalty upon binding to the target protein (e.g., the ATP-binding pocket of kinases).

-

Solubility & ADME: The methylsulfonyl (

) group at the 2-position acts as a strong hydrogen bond acceptor (HBA) and lowers the LogP (lipophilicity) of the final molecule, improving aqueous solubility and reducing non-specific binding compared to purely hydrophobic isoindolines. -

Metabolic Stability: The sulfonamide-like linkage (

) is generally resistant to oxidative metabolism by Cytochrome P450 enzymes, unlike N-alkyl or N-aryl groups which are prone to dealkylation or hydroxylation.

Part 2: Experimental Protocols

Protocol A: Synthetic Coupling (Nucleophilic Aromatic Substitution)

Objective: To couple 2-(methylsulfonyl)isoindolin-5-amine to a chloropyrimidine core, a common step in synthesizing CDK, EGFR, or JAK inhibitors.

Materials:

-

2-(Methylsulfonyl)isoindolin-5-amine (1.0 eq)

-

2,4-Dichloropyrimidine (or relevant heteroaryl chloride) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent: n-Butanol (n-BuOH) or DMF

-

Inert Atmosphere: Nitrogen (

)

Step-by-Step Methodology:

-

Preparation: Charge a dry round-bottom flask with 2,4-dichloropyrimidine (1.1 eq) and n-BuOH (10 mL/mmol).

-

Addition: Add DIPEA (2.5 eq) followed by 2-(methylsulfonyl)isoindolin-5-amine (1.0 eq).

-

Reaction: Equip with a reflux condenser and heat the mixture to 110°C under

for 4–12 hours. Monitor reaction progress via LC-MS (Target mass: Core + 212 Da - HCl).-

Critical Control Point: If regioselectivity is an issue (C2 vs C4 substitution on pyrimidine), lower temperature to 60°C or change solvent to isopropanol (IPA).

-

-

Work-up: Cool to room temperature. The product often precipitates.

-

If precipitate forms: Filter and wash with cold ethanol and diethyl ether.

-

If no precipitate: Remove solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over

, and concentrate.

-

-

Purification: Purify via Flash Column Chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

Protocol B: In Vitro Cell Viability Assay (MTT)

Objective: To evaluate the antiproliferative potency of the synthesized conjugate against cancer cell lines (e.g., MCF-7, A549).

Materials:

-

Target Cancer Cell Line (e.g., MCF-7 breast cancer cells)[1][2][3]

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well culture plates

-

DMSO (Dimethyl sulfoxide)

Methodology:

-

Seeding: Seed cells at a density of

to -

Treatment: Prepare serial dilutions of the test compound (dissolved in DMSO) in culture media. Add 100 µL of treatment media to wells (Final DMSO concentration < 0.5%).

-

Controls: Vehicle control (DMSO only) and Positive control (e.g., Doxorubicin).

-

-

Incubation: Incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

-

Solubilization: Carefully remove supernatant. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

-

Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism or similar).

Protocol C: Metabolic Stability (Microsomal Stability Assay)

Objective: To confirm the stability of the methylsulfonyl-isoindoline moiety.

Methodology:

-

Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-generating system (or 1 mM NADPH).

-

Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

) and half-life (

Part 3: Visualization & Logic

Synthesis & Development Workflow

The following diagram illustrates the logical flow from the raw building block to the final validated lead compound.

Caption: Workflow integrating the isoindoline building block into a medicinal chemistry cascade.

Mechanism of Action (Hypothetical Kinase Inhibition)

This diagram visualizes how the specific functional groups of the molecule interact within a target binding pocket (e.g., Kinase ATP pocket).

Caption: Predicted binding interactions of the 2-(methylsulfonyl)isoindolin-5-amine scaffold.

Part 4: Data Presentation

Table 1: Comparative Physicochemical Properties

Comparison of the 2-(methylsulfonyl)isoindolin-5-amine scaffold versus common alternatives.

| Scaffold Fragment | LogP (Approx) | H-Bond Donors | H-Bond Acceptors | Metabolic Risk |

| 2-(Methylsulfonyl)isoindolin-5-amine | ~0.8 | 1 | 3 | Low (Stable Sulfonamide) |

| Isoindolin-5-amine (Unsubstituted) | ~1.2 | 2 | 1 | High (N-oxidation) |

| 5-Aminoindole | ~2.1 | 2 | 1 | High (C3-oxidation) |

| 4-Amino-N-methylbenzamide | ~0.5 | 2 | 2 | Moderate (Hydrolysis) |

Part 5: References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Nocentini, A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.[2][3][4][5] Pharmaceuticals (Basel).[5] Link

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [flore.unifi.it]

- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Integration of 2-(Methylsulfonyl)isoindolin-5-amine in Kinase Inhibitor Design